4-Tert-butylphenyl benzoate

Hydrophobicity Solubility Partition Coefficient

4-Tert-butylphenyl benzoate (CAS 14041-81-7) delivers a +2.37 LogP advantage over generic phenyl benzoate, ensuring superior compatibility with non-polar polymers (PE, PP, EVA) and reduced surface blooming. Its ~59°C higher boiling point minimizes volatile losses during thermal processing, making it the preferred intermediate for high-performance plasticizers, coatings, and liquid crystal building blocks. The sterically hindered tert-butyl group reduces migration and enhances chiral scaffold utility. Avoid performance deviations from simple benzoate substitutions—specify this differentiated ester for your critical synthesis and formulation applications.

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
CAS No. 14041-81-7
Cat. No. B7775522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylphenyl benzoate
CAS14041-81-7
Molecular FormulaC17H18O2
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18O2/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13/h4-12H,1-3H3
InChIKeyOWZCLYMEMJOKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butylphenyl benzoate (CAS 14041-81-7) Product Profile: Properties and Industrial Utility


4-Tert-butylphenyl benzoate (CAS 14041-81-7), also referenced as (4-tert-butylphenyl)benzoate (CAS 26459-51-8), is an aromatic benzoate ester with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol [1]. It is synthesized via the acid-catalyzed esterification of 4-tert-butylphenol with benzoic acid or benzoyl chloride [2]. The compound is characterized as a white solid with a melting point of 75-77 °C and a predicted boiling point of 357.4±21.0 °C [3]. Its structure features a sterically hindered tert-butylphenyl moiety esterified to a benzoate group, which imparts distinct physicochemical properties, including a high calculated LogP of approximately 5.28 , indicating significant hydrophobicity. This compound serves primarily as an intermediate in organic synthesis, with applications spanning polymer additives, liquid crystals, and specialty chemicals [4].

Why 4-Tert-butylphenyl benzoate (14041-81-7) Cannot Be Simply Interchanged with Common Analogs


In the procurement and application of benzoate esters for high-performance materials or specialized synthesis, simple substitution based on functional group similarity is insufficient and can lead to significant performance deviations. The presence and position of the tert-butyl substituent in 4-tert-butylphenyl benzoate fundamentally alter its physicochemical profile compared to simpler analogs like phenyl benzoate or its precursor, 4-tert-butylphenol. For instance, the introduction of the para-tert-butyl group increases molecular weight (254.32 vs. 198.22 g/mol) and drastically elevates lipophilicity (LogP of 5.28 vs. 2.91) relative to phenyl benzoate, impacting solubility in organic matrices and compatibility in polymer blends . Furthermore, compared to the parent alcohol 4-tert-butylphenol, the esterification of the phenolic -OH group eliminates hydrogen bond donating capacity, reducing polarity and altering thermal behavior, as evidenced by a lower melting point (75-77°C vs. 96-101°C) [1]. These quantifiable differences are critical for end-use properties such as plasticizer efficiency, thermal stability in coatings, or reactivity in further synthetic steps, making generic substitution without rigorous validation a high-risk proposition for industrial and research applications.

Quantitative Differentiation of 4-Tert-butylphenyl benzoate (14041-81-7): Evidence-Based Performance Analysis


Increased Hydrophobicity vs. Unsubstituted Phenyl Benzoate: A 2.37 LogP Unit Advantage

The introduction of a para-tert-butyl group on the phenyl ring of 4-tert-butylphenyl benzoate results in a dramatic increase in hydrophobicity compared to the unsubstituted analog, phenyl benzoate. This is quantitatively reflected in the calculated octanol-water partition coefficient (LogP), which is a critical parameter for predicting compound behavior in organic matrices and biological systems. 4-tert-butylphenyl benzoate exhibits a calculated ACD/LogP of 5.28 . In contrast, phenyl benzoate has a reported LogP of 2.91 . This quantified difference of +2.37 LogP units demonstrates a substantially higher affinity for non-polar environments, which directly influences its performance in applications requiring organic solubility and compatibility.

Hydrophobicity Solubility Partition Coefficient

Thermal Profile Alteration: Differentiated Melting Point vs. Precursor 4-Tert-butylphenol

Esterification of the phenolic hydroxyl group in 4-tert-butylphenol to yield 4-tert-butylphenyl benzoate results in a significant and predictable change in thermal behavior. The target compound exhibits a melting point of 75-77 °C [1]. This represents a decrease of approximately 21-24 °C compared to its precursor, 4-tert-butylphenol, which melts at 96-101 °C . This shift is attributed to the elimination of strong intermolecular hydrogen bonding between phenol groups, which is replaced by weaker dipole-dipole interactions characteristic of esters. This lower melting point can be advantageous for processing and formulation, as it may allow for lower energy input during compounding or solvent-free applications.

Thermal Properties Phase Transition Processability

Elimination of Hydrogen Bond Donor Capacity Relative to 4-Tert-butylphenol

A key structural difference between 4-tert-butylphenyl benzoate and its synthetic precursor, 4-tert-butylphenol, lies in their hydrogen bonding capacity. The phenol possesses a strong hydrogen bond donor (-OH), which contributes to its higher melting point and solubility in protic solvents. In contrast, the ester functionality of 4-tert-butylphenyl benzoate contains only hydrogen bond acceptor sites (the carbonyl oxygens), with zero hydrogen bond donors . This is confirmed by its hydrogen bond donor count of 0 . This fundamental change in molecular interaction potential makes the benzoate ester significantly less polar and more compatible with non-polar media, altering its behavior as a plasticizer or additive.

Molecular Interactions Solubility Reactivity

Steric Hindrance Effect on Volatility and Thermal Stability

The presence of the bulky tert-butyl group in the para-position of the phenolic ring introduces significant steric hindrance. While direct comparative thermal gravimetric analysis (TGA) data for volatility loss is not available in the accessed primary sources, class-level knowledge indicates that such substitution generally reduces volatility and increases thermal stability compared to less hindered benzoate esters like phenyl benzoate. This is supported by the predicted boiling point for 4-tert-butylphenyl benzoate of 357.4±21.0 °C , which is significantly higher than the reported boiling point of 298-299 °C for phenyl benzoate . The 59 °C difference in boiling point suggests a considerably lower vapor pressure at a given temperature, which translates to reduced evaporative loss and migration during high-temperature processing or end-use.

Volatility Thermal Stability Steric Hindrance

Targeted Application Scenarios for 4-Tert-butylphenyl benzoate (14041-81-7) Based on Quantitative Differentiation


Hydrophobic Plasticizer for Non-Polar Polymer Systems

The +2.37 LogP unit advantage of 4-tert-butylphenyl benzoate over phenyl benzoate makes it a superior candidate for plasticizing non-polar polymers such as polyethylene (PE), polypropylene (PP), and ethylene-vinyl acetate (EVA). Its enhanced hydrophobicity ensures better compatibility and reduced surface blooming compared to less lipophilic benzoate esters, leading to more stable and durable plasticized products. The steric hindrance from the tert-butyl group also suggests reduced migration and volatility at processing temperatures.

Thermally Stable Additive for High-Temperature Coating Formulations

For industrial coatings that undergo thermal curing or are subjected to elevated service temperatures, the lower volatility of 4-tert-butylphenyl benzoate, indicated by a ~59 °C higher boiling point than phenyl benzoate , is a significant advantage. It minimizes additive loss during bake cycles, maintaining coating integrity and functional performance (e.g., flexibility, adhesion) over the product's lifetime. Its ester functionality also provides a balance of polarity that can aid in pigment wetting or resin compatibility.

Intermediate for Synthesis of Liquid Crystals and Specialty Chemicals

The well-defined structure of 4-tert-butylphenyl benzoate, with its rigid aromatic core and a bulky, hydrophobic substituent, makes it a valuable building block for synthesizing liquid crystal molecules and other specialty chemicals [1]. The absence of a hydrogen bond donor (0 H-bond donors) eliminates a potential site for unwanted side reactions during multi-step syntheses. Its high purity and predictable reactivity profile are essential for achieving the precise molecular architectures required in these advanced materials.

Precursor in Enantiomeric Separation and Chiral Synthesis

The compound's utility as a reagent for separating enantiomers of racemic mixtures and for synthesizing chiral building blocks is noted . The combination of a large, rigid, and hydrophobic structural element (tert-butylphenyl) with an ester linkage that can be hydrolyzed or further functionalized makes it a versatile scaffold. Its distinct LogP value allows for effective separation in chromatographic applications, while its well-defined geometry provides a chiral environment when incorporated into larger molecular frameworks.

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